3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine
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Overview
Description
Reagents: 2-methylphenylboronic acid.
Conditions: Similar to Step 2, using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions
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Step 1: Formation of Pyrazolo[5,4-d]pyrimidine Core
Reagents: Starting materials such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine.
Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrogen-containing heterocycles, potentially converting them to amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under electrophilic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenol
- 2,4-Dimethylphenyl-(3-methylphenyl)methanone
Uniqueness
Compared to similar compounds, 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine stands out due to its unique combination of aromatic rings and nitrogen-containing heterocycles. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H18N6 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
10-(3,5-dimethylphenyl)-5-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6/c1-13-8-14(2)10-16(9-13)27-19-18(11-23-27)21-25-24-20(26(21)12-22-19)17-7-5-4-6-15(17)3/h4-12H,1-3H3 |
InChI Key |
MXGNQTCFTOHZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=CC(=C5)C)C |
Origin of Product |
United States |
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